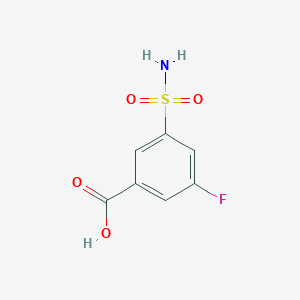

3-Fluoro-5-sulfamoylbenzoic acid

Vue d'ensemble

Description

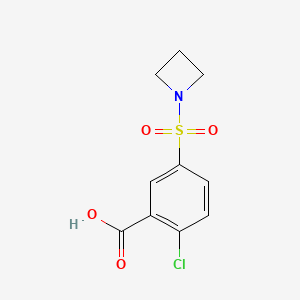

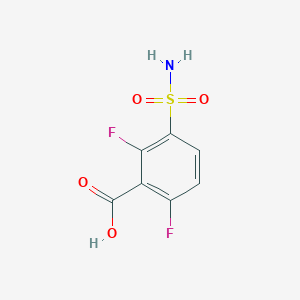

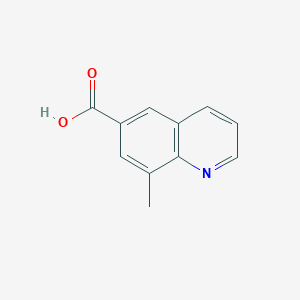

3-Fluoro-5-sulfamoylbenzoic acid is a chemical compound with the CAS Number: 926220-60-2 . It has a molecular weight of 219.19 . The IUPAC name for this compound is 3-(aminosulfonyl)-5-fluorobenzoic acid . It is usually stored at room temperature and is available in powder form .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H6FNO4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 219.19 .Applications De Recherche Scientifique

Environmental Degradation and Biodegradability

Research on the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate of substances related to 3-Fluoro-5-sulfamoylbenzoic acid. Liu and Avendaño (2013) reviewed the biodegradability of polyfluoroalkyl and perfluoroalkyl chemicals, highlighting the transformation of these substances into perfluoroalkyl acids (PFAAs) through microbial and abiotic degradation. This research is crucial for understanding the environmental persistence and potential risks associated with fluorochemicals, including those structurally related to this compound (Liu & Mejia Avendaño, 2013).

Analytical Methods for Environmental Monitoring

The development and optimization of analytical methods for detecting fluorochemicals in environmental samples are crucial for monitoring their distribution and assessing their ecological impact. Munteanu and Apetrei (2021) provided an extensive review of analytical techniques used in determining the antioxidant activity of various substances, which could be applicable to analyzing the presence and effects of fluorochemicals, including this compound, in environmental matrices (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety information for 3-Fluoro-5-sulfamoylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

The primary target of 3-Fluoro-5-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme plays a crucial role in cancer chemotherapy as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides .

Mode of Action

This compound interacts with its target, hRRM1, through strong hydrogen bonding. The sulfamoyl moiety of the compound has shown strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The electron-withdrawing fluorine enhances binding, making the compound an effective inhibitor .

Biochemical Pathways

The compound affects the biochemical pathway involving the conversion of RNA building blocks to DNA building blocks, thus regulating the production of deoxynucleotide triphosphates (dNTPs) vital for DNA replication and repair . By inhibiting hRRM1, the compound disrupts this pathway, potentially slowing down the proliferation of cancer cells .

Pharmacokinetics

In silico ADMET evaluations of this compound have shown favorable pharmacological and toxicity profiles with excellent solubility scores of at least −3.0logS . This suggests that the compound has good bioavailability, which is crucial for its effectiveness as a drug .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of DNA synthesis in cancer cells. By inhibiting hRRM1, the compound disrupts the production of dNTPs, which are vital for DNA replication and repair . This can potentially slow down or stop the proliferation of cancer cells .

Propriétés

IUPAC Name |

3-fluoro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISIWFAAPGFMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3389347.png)

![1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3389354.png)

![2-[2-(2-Methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3389373.png)

![2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3389405.png)